molecular formula C10H9N3O B1199403 (3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile CAS No. 54980-91-5

(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile

Cat. No. B1199403
CAS RN: 54980-91-5
M. Wt: 187.2 g/mol
InChI Key: PUHRXUBGHPMXEK-UHFFFAOYSA-N
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Description

“(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile” is a chemical compound. It is a strong electron donor molecule that can be used for n-type doping . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. The compound has been synthesized from glyoxal and ammonia . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of this compound is C10H11N3O2 . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The structure of the compound can be represented by the InChI string: InChI=1S/C10H11N3O2/c1-12-7-4-2-3-5-8 (7)13 (10 (12)15)6-9 (11)14/h2-5H,6H2,1H3, (H2,11,14) .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. More details about these reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Therapeutic Potential of Imidazole Containing Compounds

Scientific Field

Pharmacology

Application Summary

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application

The synthesis of these compounds involves various synthetic routes for imidazole and their derived products .

Antiproliferative Activity of Indole Derivative

Scientific Field

Oncology

Application Summary

The 1-methyl-3- {4- [ (4- (2-oxo-2,3-dihydro-1 H -benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole compound has been successfully synthesized via a multistep pathway starting from 2-phenylindole . This compound showed high cytotoxic potential against five leukemia cell lines (K562, HL60, U937, U266, and Jurkat cell lines) .

Methods of Application

The synthesis of this compound involves a multistep pathway starting from 2-phenylindole .

Results or Outcomes

The title compound showed high cytotoxic potential against five leukemia cell lines (K562, HL60, U937, U266, and Jurkat cell lines) .

Antimicrobial Potential of Imidazole Derivatives

Scientific Field

Microbiology

Application Summary

Imidazole derivatives have been synthesized and evaluated for their antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Results or Outcomes

The derivatives showed significant antimicrobial activity against the tested strains .

Antiviral, Antiparasitic, and Antitumor Agents

Application Summary

Compounds containing a 2,3-dihydro-1H-benzimidazol-1-yl moiety have been reported to serve as key intermediates for the assembly and preparation of several heterocycles, such as antiviral, antiparasitic, or antitumor agents .

Methods of Application

The synthesis of these compounds involves various synthetic routes .

Results or Outcomes

These kinds of compounds have been reported to show significant activity as antiviral, antiparasitic, or antitumor agents .

Future Directions

The compound has a broad range of chemical and biological properties, making it an important synthon in the development of new drugs . Future research could focus on exploring its potential applications in various fields.

properties

IUPAC Name

2-(3-methyl-2-oxobenzimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-12-8-4-2-3-5-9(8)13(7-6-11)10(12)14/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHRXUBGHPMXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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